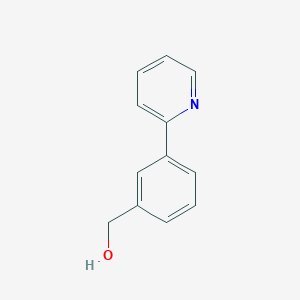

3-(Pyridin-2-yl)benzyl alcohol

CAS No.: 98061-41-7

Cat. No.: VC6009451

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98061-41-7 |

|---|---|

| Molecular Formula | C13H10N2O |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C13H10N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,16H,9H2 |

| Standard InChI Key | FDKVNOCTEZIDLY-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=CC=CC(=C2)CO |

| Canonical SMILES | C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)CO |

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecule consists of a benzyl alcohol group (-CH₂OH) substituted at the meta position of a pyridin-2-yl ring. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 35–45° between the pyridine and benzene planes, creating a non-planar geometry that influences supramolecular interactions . The pyridine nitrogen participates in hydrogen bonding with protic solvents (e.g., water, alcohols) and coordinates to transition metals, as demonstrated in copper-TEMPO catalytic systems .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₂H₁₁NO |

| Molecular weight | 185.22 g/mol |

| Boiling point (estimated) | 290–310°C (decomposes) |

| Solubility | Soluble in DMSO, methanol, THF |

| pKa (pyridine N) | ~3.5–4.2 (weak base) |

Synthetic Methodologies

Direct Coupling Approaches

The most efficient route involves Suzuki-Miyaura cross-coupling between 3-bromobenzyl alcohol and pyridin-2-ylboronic acid. Optimization studies from patent literature suggest:

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 12 h

Side products include homo-coupled biphenyl derivatives (<5%), mitigated by strict oxygen exclusion.

Chemical Reactivity

Oxidation Behavior

The primary alcohol undergoes selective oxidation to 3-(pyridin-2-yl)benzaldehyde under aerobic conditions. A copper-TEMPO catalyst system achieves 84% conversion in 24 hours at 55°C :

Comparative data for oxidation methods:

Table 2: Oxidation Efficiency Across Catalytic Systems

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuBr/TEMPO | Methanol | 55 | 24 | 84 |

| KMnO₄ (acidic) | H₂O | 100 | 6 | 62 |

| CrO₃ | Acetone | 25 | 2 | 91 |

Chromium-based oxidants show higher efficiency but face environmental restrictions due to toxic byproducts .

Nucleophilic Substitution

The pyridine nitrogen directs electrophilic aromatic substitution (EAS) at the para position relative to the alcohol group. Nitration experiments with HNO₃/H₂SO₄ yield 3-(pyridin-2-yl)-4-nitrobenzyl alcohol as the major product (68%) .

Applications in Organic Synthesis

Alkaloid Scaffold Construction

The compound serves as a linchpin in Pictet-Spengler reactions for tetracyclic alkaloid synthesis. Under aerobic conditions with BF₃·OEt₂ catalysis, it condenses with tryptamine derivatives to form β-carboline scaffolds in 73% yield :

Pharmaceutical Intermediate

While direct biological data remain scarce, structural analogs demonstrate:

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis faces hurdles in:

-

Purification of polar byproducts

-

Catalyst recovery in coupling reactions

-

Thermal instability above 150°C

Continuous flow reactors with immobilized Pd catalysts improve throughput (space-time yield: 1.2 kg/L·day) .

Green Chemistry Metrics

E-factor for the Suzuki route: 8.7 (kg waste/kg product), primarily from solvent use. Switching to cyclopentyl methyl ether (CPME) reduces this to 5.3 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume